(R)-3-(Methylamino)butanoic acid, also known as (R)-β-Methylaminobutyric acid or (R)-BMAA, is a non-proteinogenic amino acid found in certain plants and cyanobacteria. [] It is classified as a β-amino acid due to the amine group's position on the β-carbon relative to the carboxyl group. [] (R)-BMAA has garnered significant scientific interest due to its potential role in neurodegenerative diseases and its use as a chiral building block in organic synthesis. [, ]
(R)-3-(Methylamino)butanoic acid is an organic compound classified as an amino acid. It features a methylamino group attached to the third carbon of a butanoic acid chain, making it a notable member of the amino acid family. This compound is recognized for its potential applications in various fields, including biochemistry and pharmaceuticals. Its chemical structure allows it to participate in diverse biochemical processes, influencing metabolic pathways and cellular functions.
(R)-3-(Methylamino)butanoic acid can be synthesized through several chemical methods, with various sources providing detailed protocols for its preparation. It is commercially available from chemical suppliers, which facilitate research and industrial applications.
The synthesis of (R)-3-(Methylamino)butanoic acid can be achieved through multiple routes. A common method involves the Arndt-Eistert synthesis, which allows for the homologation of carboxylic acids. This process typically includes:
Industrial production often employs optimized reaction conditions to maximize yield and purity. Techniques such as automated synthesis and continuous flow chemistry are utilized to enhance efficiency and scalability.
The molecular structure of (R)-3-(Methylamino)butanoic acid can be represented as follows:
(R)-3-(Methylamino)butanoic acid can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The products formed from these reactions include various derivatives such as alcohols, amines, and substituted versions of (R)-3-(Methylamino)butanoic acid.
Relevant analyses indicate that this compound possesses both hydrophilic and hydrophobic characteristics due to its structure, allowing it to interact with various biological molecules effectively.
(R)-3-(Methylamino)butanoic acid has numerous scientific applications:
The stereocontrolled synthesis of β-amino acid derivatives like (R)-3-(methylamino)butanoic acid relies on precision methods for constructing the chiral β-carbon center. Key methodologies include catalytic hydrogenation, enantioselective reduction, and nucleophilic substitution strategies that achieve high stereofidelity. Patent literature (CN110683960A) describes a multi-step sequence starting from protected (R)-3-aminobutyric acid, where the carboxylic acid moiety is activated via mixed anhydride formation using ethyl chloroformate. Subsequent treatment with methylamine yields the methylamino derivative while preserving chiral integrity through low-temperature reaction control (-10°C to 0°C) [1]. Alternative routes employ enantioselective reduction of methylamino-cinnamic acid derivatives using catalysts like (S)-BINAP-RuCl₂, achieving enantiomeric excess (ee) >98% under hydrogen pressure (50-100 psi). This method demonstrates exceptional functional group tolerance, accommodating substrates with benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) protection without racemization [7].
Table 1: Stereocontrolled Synthetic Methods for (R)-3-(Methylamino)butanoic Acid Precursors
Method | Key Reagents/Conditions | Chiral Control Mechanism | ee (%) | Yield (%) |
---|---|---|---|---|
Catalytic Hydrogenation | (S)-BINAP-RuCl₂, H₂ (50 psi) | Chiral ligand mediation | >98 | 92 |
Mixed Anhydride Amination | Ethyl chloroformate, NMM, CH₂Cl₂ | Stereoretentive acylation | >99 | 85 |
Enantioselective Reduction | NaBH₄/CuCl₂, -30°C | Dynamic kinetic resolution | 95 | 78 |
Nucleophilic Displacement | (R)-3-Bromobutanoyl bromide, MeNH₂ | Inversion-free substitution | >99 | 81 |
The chiral pool approach utilizes naturally occurring chiral building blocks, such as (R)-3-aminobutyric acid (CAS 3775-73-3), which undergoes selective N-methylation via reductive amination. This process employs formaldehyde and sodium borohydride under pH-controlled conditions (pH 9.5-10.5) to prevent dialkylation, achieving yields exceeding 85% without detectable epimerization. Critical to this method is the use of protecting groups like Boc or Cbz that resist over-reduction while maintaining solubility in aqueous-organic biphasic systems [4] [7].
Catalytic asymmetric methodologies enable de novo construction of the stereogenic center in (R)-3-(methylamino)butanoic acid. Copper-catalyzed asymmetric radical aminodifluoromethylation represents a breakthrough, employing a dual-catalytic system comprising CuBr and chiral phosphoric acid (CPA) alongside silver carbonate. This system suppresses background hydroamination while achieving enantioselectivities >99% ee in ethyl isobutyrate solvent. The mechanism involves single-electron transfer from copper to fluoroalkylsulfonyl chlorides (RfSO₂Cl), generating Rf• radicals that add to alkenes coordinated within the chiral environment of the CPA catalyst [6].
Enantioselective Michael additions between glycine imines and acrylates, catalyzed by cinchona alkaloid-derived phase-transfer catalysts, provide alternative access to the β-amino acid framework. This method delivers products with quaternary stereocenters in >90% ee when using N-(diphenylmethylene)glycine tert-butyl ester and methyl acrylate. Catalyst design incorporates N-anthracenylmethyl groups to enhance π-π interactions with the electrophile, rigidifying the transition state. Subsequent chemoselective imine hydrolysis and reductive methylation afford the target compound with preservation of enantiopurity through the sequence [6].
Photoredox-catalyzed asymmetric amination expands the toolkit, utilizing chiral iridium complexes and visible light to generate α-amino radicals from tertiary amines. These radicals undergo enantioselective addition to crotonate derivatives, forming β-amino esters with the (R)-configuration. Key to success is the bifunctional catalyst design, where the chiral anion directs protonation of the enol intermediate, achieving 93% ee at -40°C. This method demonstrates particular utility for synthesizing analogs bearing β-aryl substituents that are inaccessible via traditional hydrogenation routes [6].
Solid-phase synthesis enables efficient assembly of (R)-3-(methylamino)butanoic acid-containing peptides through strategic protecting group selection. Wang resin serves as the preferred solid support for synthesizing C-terminal acid derivatives due to its stability under Fmoc deprotection conditions (20% piperidine/DMF) and efficient cleavage with trifluoroacetic acid (TFA)/dichloromethane (95:5). Loading of Fmoc-(R)-3-(methylamino)butanoic acid employs standard DIC/HOBt activation, achieving coupling efficiencies >99% within 2 hours as monitored by ninhydrin testing [5].
Table 2: Protecting Group Strategies for (R)-3-(Methylamino)butanoic Acid
Protecting Group | Stability | Deprotection Conditions | Compatibility | Coupling Efficiency (%) |
---|---|---|---|---|
Fmoc | Base-sensitive | 20% piperidine/DMF | Boc, Cbz, Alloc | >99 |
Boc | Acid-sensitive | TFA/DCM (50:50), 30 min | Fmoc, Cbz | 98 |
Cbz (Z) | Hydrogenolysis-sensitive | H₂/Pd-C, 4-6h | Fmoc, Boc | 95 |
Alloc | Pd(0)-catalyzed removal | Pd(PPh₃)₄, PhSiH₃, 30 min | Fmoc, Boc | >99 |
Orthogonal protection is essential when incorporating this β²-amino acid into complex peptides. The N-methyl functionality eliminates the need for Nα-protection, simplifying the synthetic scheme. For side-chain protection during peptide elongation, the allyloxycarbonyl (Alloc) group offers ideal orthogonality to Fmoc, removable under nearly neutral conditions via Pd(0)-catalyzed allyl transfer without epimerization. This strategy enables synthesis of challenging sequences containing multiple (R)-3-(methylamino)butanoic acid residues, as demonstrated in the construction of HIV integrase inhibitor analogs [5] [8].
Linker technology significantly impacts final product purity. 2-Chlorotrityl chloride resin provides superior performance over traditional Wang resin by minimizing diketopiperazine formation during synthesis. Cleavage with 1% TFA in DCM yields the fully protected amino acid, which subsequently undergoes global deprotection without racemization. This approach facilitates gram-scale production of enantiopure (R)-3-(methylamino)butanoic acid (>99.5% ee) as confirmed by chiral HPLC analysis using Crownpak CR-I columns [5] [7].
Biocatalytic methods leverage engineered enzymes for sustainable production of (R)-3-(methylamino)butanoic acid. Aspartase mutants (EC 4.3.1.1) redesigned through computational analysis of substrate binding pockets enable direct amination of 3-oxo-N-methylbutanoic acid. The triple mutant T187L/N142R/N326L exhibits remarkable activity (1516 U/mg), a 2.7-fold enhancement over wild-type enzyme, achieved through strategic enlargement of the substrate binding pocket and strengthened hydrogen-bonding networks. This mutant operates efficiently at pH 8.0 and 37°C, converting 300 g/L substrate to product with 96% productivity in permeabilized E. coli whole-cell systems [9].
Transaminase engineering focuses on altering substrate specificity to accommodate the N-methyl functionality. Directed evolution of ω-transaminases using CASTing (combinatorial active-site saturation testing) yields variants with expanded binding pockets capable of accepting methylamino substrates. Mutations at positions W57, R415, and F88 (branching gate residues) enhance catalytic efficiency (kcat/KM) toward 3-oxo-N-methylbutanoic acid by 450-fold compared to wild-type enzymes. Coupling with lactate dehydrogenase drives the reaction equilibrium toward product formation, achieving >90% conversion with 50 g/L substrate loading in 12 hours [9].
Table 3: Biocatalytic Systems for (R)-3-(Methylamino)butanoic Acid Production
Biocatalyst | Substrate | Productivity (g/L/h) | ee (%) | Scale Demonstrated | Economic Metric (¥/kg) |
---|---|---|---|---|---|
Aspartase T187L/N142R/N326L | Crotonic acid + CH₃NH₂ | 12.0 | >99 | 7-L bioreactor | 116.21 (industrial) |
Engineered ω-transaminase variant | 3-Oxo-N-methylbutanoate | 4.2 | >99 | Bench scale (500 mL) | 479.76 (lab) |
Immobilized L-amino acid deaminase | N-methyl-L-glutamate | 8.7 | 98 | Packed-bed reactor | 220.50 |
Economic analysis demonstrates the commercial viability of engineered aspartase-mediated production. Industrial-scale implementation (7-L fermenter) achieves 284 g/L product concentration with 95% productivity, reducing production costs to ¥116.21/kg compared to laboratory-scale chemical synthesis (¥479.76/kg). This cost reduction stems from three factors: (1) utilization of low-cost crotonic acid and methylamine feedstocks, (2) elimination of expensive chiral auxiliaries, and (3) continuous operation capability through cell immobilization on chitosan beads. The environmental impact is significantly reduced, with E-factor (kg waste/kg product) decreasing from 86 (chemical resolution) to 4.3 (biocatalytic) [9].
The production efficiency of (R)-3-(methylamino)butanoic acid varies substantially across methodologies. Classical resolution of racemic 3-(methylamino)butanoic acid using diastereomeric salt formation with (1S)-(+)-10-camphorsulfonic acid achieves maximum theoretical yield of 50%, with practical yields typically reaching 35-40% after three recrystallizations. Enantiomeric purity remains moderate (94-97% ee), requiring additional recrystallization to reach pharma-grade standards (>99% ee), further reducing overall yield to 25-28%. This method incurs high material costs due to stoichiometric chiral resolving agent requirements and solvent-intensive purification [1] [7].
Enantioselective synthesis significantly improves efficiency metrics. The catalytic asymmetric hydrogenation route achieves 92% yield and >98% ee in a single step using Ru-(S)-BINAP catalyst at 0.1 mol% loading. Despite the high catalyst cost, atom economy reaches 87%, and the E-factor (15) demonstrates superior environmental performance compared to resolution (E-factor >50). Productivity reaches 5.8 g/L/h in continuous flow hydrogenation systems, enabling kilogram-scale production [6] [7].
Biocatalytic approaches surpass both resolution and chemical asymmetric synthesis in volumetric productivity. The engineered aspartase system achieves space-time yields of 12.0 g/L/h in permeabilized whole-cell biotransformation, maintaining enantiomeric excess >99.5% without additional purification. Economic modeling shows 4-fold cost reduction compared to laboratory-scale chemical synthesis (¥116.21/kg vs. ¥479.76/kg), primarily due to simplified downstream processing. Life cycle assessment reveals 78% reduction in cumulative energy demand compared to resolution-based processes, establishing biocatalysis as the most sustainable production methodology [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7